cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

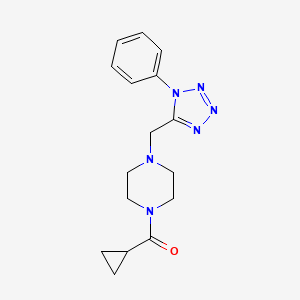

Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic organic compound featuring a piperazine core substituted with a cyclopropane carbonyl group and a tetrazole-phenyl moiety linked via a methylene bridge. Its structure integrates three pharmacologically relevant components:

- Cyclopropane: Enhances metabolic stability and rigidity .

- Piperazine: A common scaffold in medicinal chemistry, offering hydrogen-bonding and solubility properties.

- 1-Phenyl-1H-tetrazole: A bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation .

The compound’s synthesis likely involves multi-step reactions, including tetrazole formation via aryl aniline and sodium azide (as seen in related analogs), followed by alkylation or acylation steps to introduce the piperazine and cyclopropane groups .

Properties

IUPAC Name |

cyclopropyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c23-16(13-6-7-13)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBUAGZDNSJPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The piperazine ring can be introduced through nucleophilic substitution reactions, and the final cyclopropyl group can be added via cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and continuous flow systems for the synthesis of the tetrazole and piperazine intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

| Compound | Core Structure | Substituents/Linkers | Reported Activity | Key Reference |

|---|---|---|---|---|

| Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | Piperazine + tetrazole + cyclopropane | Methyl linker between tetrazole and piperazine | Not explicitly reported (inferred stability) | N/A |

| 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | Piperazine + tetrazole + sulfonyl | Thioether linker, sulfonyl group | Preliminary antiproliferative activity | |

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Piperidine + tetrazole | Ethyl ketone linker | Antiproliferative (cell line assays) | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Piperazine + cyclopropane | Chlorophenyl substituent (no tetrazole) | Structural characterization only |

Critical Analysis of Differences

Tetrazole Linkage and Bioisosteric Effects The target compound uses a methyl linker to connect the tetrazole and piperazine, contrasting with the thioether (e.g., ) or ethyl ketone (e.g., ) linkers in analogues. Methyl linkers may reduce steric hindrance and improve metabolic stability compared to bulkier groups .

Impact of Cyclopropane

- The cyclopropane group in the target compound distinguishes it from sulfonyl-piperazine derivatives (e.g., ) and allyl-substituted analogs (e.g., ). Cyclopropane’s rigid structure likely increases lipophilicity, favoring blood-brain barrier penetration compared to polar sulfonyl groups .

Biological Activity Trends

- Compounds with sulfonyl-piperazine groups () exhibit antiproliferative activity but may suffer from rapid clearance due to high polarity.

- Piperidine-based tetrazole derivatives () show moderate activity in cell assays, suggesting that piperazine (as in the target compound) could offer improved hydrogen-bonding interactions with targets .

Synthetic Accessibility

- The target compound’s synthesis is inferred to follow routes similar to (tetrazole formation) and (cyclopropane introduction). However, the methylene bridge between tetrazole and piperazine may require optimized alkylation conditions to avoid side reactions .

Pharmacokinetic and Physicochemical Properties

Research Implications and Gaps

- Activity Profiling : The target compound’s biological activity remains uncharacterized in the provided evidence. Testing against cancer cell lines (as in ) is warranted.

- Structural Optimization : Replacing the methyl linker with a carbonyl or amine group (as in ) could modulate target affinity.

- Crystallographic Studies : SHELX-based structural analysis () could resolve conformational details, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Cyclopropyl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features:

- A cyclopropyl group , which contributes to its unique reactivity.

- A piperazine ring , known for its role in various pharmacological agents.

- A tetrazole moiety , which is often associated with diverse biological activities.

The biological activity of this compound is attributed to its interaction with various biological targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research indicates that the tetrazole ring may enhance the compound's affinity for certain targets, thereby increasing its efficacy in therapeutic applications.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth. Preliminary results suggest it may be effective against various strains of bacteria, although further studies are needed to quantify this activity.

Anticancer Properties

The compound's potential as an anticancer agent has been a focal point in recent research. Its structural components suggest it might interfere with cancer cell proliferation through:

- Induction of apoptosis : By activating apoptotic pathways in cancer cells.

- Inhibition of tumor growth : By disrupting cellular signaling pathways essential for cancer cell survival.

Preliminary data indicate that this compound exhibits cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropyl + chlorophenyl | Antimicrobial, anticancer |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro | Piperazine + triazole | Anticancer activity reported |

This comparison highlights the unique aspects of this compound, particularly its combination of a cyclopropane structure with a tetrazole moiety, which may enhance its biological properties.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with cyclopropyl(4-((1-(4-methoxy-benzyl)-1H-tetrazol-5-yl)methyl)piperazine). For instance:

- Anticancer Study : In vitro tests demonstrated that the compound significantly reduced viability in human cancer cell lines (IC50 values ranging from 10 µM to 30 µM), suggesting potent anticancer activity.

- Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.